molecular formula C13H15FN2O B14908516 2-((3-Fluorobenzyl)(methyl)amino)-N-(prop-2-yn-1-yl)acetamide

2-((3-Fluorobenzyl)(methyl)amino)-N-(prop-2-yn-1-yl)acetamide

Cat. No.: B14908516
M. Wt: 234.27 g/mol
InChI Key: FNWJZPNCNNLDNW-UHFFFAOYSA-N
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Description

2-((3-Fluorobenzyl)(methyl)amino)-N-(prop-2-yn-1-yl)acetamide is a synthetic small molecule of high interest in medicinal chemistry and preclinical research. Its structure incorporates a 3-fluorobenzyl group and a propargyl amide moiety, features commonly found in compounds targeting the central nervous system. The propargylamine group, in particular, is a key pharmacophore in irreversible inhibitors of monoamine oxidase B (MAO-B), an enzyme target for neurodegenerative conditions . This suggests potential application in research on Parkinson's and Alzheimer's diseases. Furthermore, the molecule's aminoacetamide scaffold is structurally similar to compounds investigated for their anticonvulsant properties via potential interactions with the GABAergic system . Beyond neuroscience, the alkyne functional group (prop-2-yn-1-yl) makes this compound a valuable building block in metal-catalyzed click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This reaction is widely used in chemical biology for bioconjugation, probe development, and the synthesis of more complex triazole-containing heterocycles for drug discovery and chemical library screening . The presence of the fluorine atom on the benzyl ring allows for study in structure-activity relationship (SAR) analyses and can influence the molecule's metabolic stability and binding affinity. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C13H15FN2O

Molecular Weight

234.27 g/mol

IUPAC Name

2-[(3-fluorophenyl)methyl-methylamino]-N-prop-2-ynylacetamide

InChI

InChI=1S/C13H15FN2O/c1-3-7-15-13(17)10-16(2)9-11-5-4-6-12(14)8-11/h1,4-6,8H,7,9-10H2,2H3,(H,15,17)

InChI Key

FNWJZPNCNNLDNW-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC(=CC=C1)F)CC(=O)NCC#C

Origin of Product

United States

Preparation Methods

Primary Disconnection Strategies

The most favorable disconnections involve:

  • Amide formation between a tertiary amino acid and propargylamine
  • Tertiary amine formation via alkylation of appropriate precursors
  • Sequential construction from readily available fluorinated building blocks

Each approach offers distinct advantages depending on reagent availability, desired scale, and purification considerations.

Preparation Method A: Amide Coupling Approach

This method utilizes the well-established reactivity of carboxylic acids with amines to form amide bonds.

Synthetic Pathway

The synthesis proceeds via the following steps:

  • Preparation of 2-((3-fluorobenzyl)(methyl)amino)acetic acid
  • Activation of the carboxylic acid
  • Coupling with propargylamine to form the target amide

Detailed Procedure

Step 1: Synthesis of 2-((3-fluorobenzyl)(methyl)amino)acetic acid

  • React 3-fluorobenzyl bromide with N-methylglycine in the presence of a base
  • Typical conditions: potassium carbonate in dimethylformamide, 60-80°C, 4-6 hours
  • Workup via acidification and extraction

Step 2: Amide coupling

  • Activate the acid using coupling reagents (EDC/HOBt or similar systems)
  • Add propargylamine with triethylamine in dichloromethane
  • React at room temperature for 12-24 hours

This approach mirrors similar amide formations observed in the synthesis of N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide and can be adapted for our target compound.

Preparation Method B: Sequential Alkylation Approach

This convergent approach utilizes selective alkylation reactions to build the molecule from simpler precursors.

Synthetic Pathway

The synthesis follows this sequence:

  • Methylation of 2-aminoacetic acid or its derivatives
  • Alkylation with 3-fluorobenzyl halide
  • Activation and coupling with propargylamine

Detailed Procedure

Step 1: Preparation of N-methylglycine derivative

  • React glycine methyl ester with formaldehyde under reductive conditions
  • Sodium cyanoborohydride in methanol, pH 6-7, room temperature
  • Isolate the N-methylglycine methyl ester

Step 2: Alkylation with fluorinated benzyl halide

  • React N-methylglycine methyl ester with 3-fluorobenzyl bromide
  • Potassium carbonate in acetonitrile, reflux conditions, 6-8 hours
  • Isolate the alkylated product by extraction and chromatography

Step 3: Hydrolysis and amide formation

  • Hydrolyze the methyl ester with lithium hydroxide in ethanol/water
  • Activate the resulting acid and couple with propargylamine
  • Similar conditions to those described in Method A

This approach provides better control over the selective alkylation steps, potentially reducing side products.

Preparation Method C: Propargylation of Precursor Amide

This route involves the direct propargylation of a precursor secondary amide.

Synthetic Pathway

The synthesis proceeds as follows:

  • Preparation of 2-((3-fluorobenzyl)(methyl)amino)acetamide
  • N-propargylation of the amide nitrogen

Detailed Procedure

Step 1: Synthesis of 2-((3-fluorobenzyl)(methyl)amino)acetamide

  • Prepare as described in previous methods through amide formation with ammonia
  • Alternatively, use 2-((3-fluorobenzyl)(methyl)amino)acetonitrile followed by partial hydrolysis

Step 2: N-propargylation

  • Deprotonate the amide using sodium hydride in DMF at 0°C
  • Add propargyl bromide and allow the reaction to warm to room temperature
  • Stir for 6-8 hours, then work up by dilution with diethyl ether
  • Extract with brine, dry over anhydrous sodium sulfate, and purify by column chromatography

This approach is supported by similar N-propargylation reactions documented in the literature for related compounds, including the synthesis of N-(2-bromophenyl)-N-(prop-2-yn-1-yl)acetamide.

Reaction Conditions Optimization and Parameters

The optimization of reaction conditions is crucial for achieving high yields and purity of the target compound. Table 1 summarizes key parameters for each synthetic route.

Table 1: Optimization Parameters for Different Synthetic Routes

Parameter Route A (Amide Coupling) Route B (Sequential Alkylation) Route C (Propargylation)
Temperature 0-25°C 60-80°C (alkylation), 0-25°C (coupling) 0°C to RT
Solvent Dichloromethane DMF/Acetonitrile DMF
Base Triethylamine/DIPEA Potassium carbonate Sodium hydride
Reaction time 12-24 hours 6-8 hours per step 6-8 hours
Catalyst EDC/HOBt None None
Yield range 70-85% 60-75% 65-80%
Key considerations Acid activation efficiency Selectivity of alkylation Amide deprotonation efficiency

Purification and Characterization

Purification Methods

Purification of this compound typically involves:

  • Column chromatography on silica gel using n-hexane/ethyl acetate gradient systems
  • Recrystallization from appropriate solvent systems (ethanol/water or isopropanol)
  • In some cases, conversion to a salt form followed by free-basing may be beneficial for removing impurities

Analytical Characterization

Based on analogous compounds, the expected spectroscopic data for this compound would include:

1H NMR (400 MHz, CDCl3) expected signals:

  • δ 7.20-7.35 (m, 1H, aromatic)
  • δ 6.90-7.10 (m, 3H, aromatic)
  • δ 4.00-4.10 (d, 2H, -CH2-C≡CH)
  • δ 3.60-3.70 (s, 2H, Ph-CH2-)
  • δ 3.10-3.20 (s, 2H, -NCH2CO-)
  • δ 2.40-2.50 (s, 3H, N-CH3)
  • δ 2.20-2.30 (t, 1H, -C≡CH)

13C NMR (100 MHz, CDCl3) expected signals:

  • δ 170-172 (C=O)
  • δ 161-163 (d, C-F)
  • δ 130-140 (various aromatic carbons)
  • δ 115-125 (various aromatic carbons)
  • δ 80-82 (alkyne carbon)
  • δ 70-72 (terminal alkyne carbon)
  • δ 60-62 (benzyl CH2)
  • δ 58-60 (NCH2CO)
  • δ 41-43 (propargyl CH2)
  • δ 28-30 (N-CH3)

IR (neat) expected signals:

  • 3290-3300 cm-1 (terminal alkyne C-H stretch)
  • 2100-2120 cm-1 (C≡C stretch)
  • 1650-1670 cm-1 (amide C=O stretch)
  • 1220-1240 cm-1 (C-F stretch)

Comparative Analysis of Preparation Methods

Efficiency Comparison

Each synthetic method offers unique advantages and limitations:

Route A (Amide Coupling):

  • Advantages: Direct, well-established chemistry; high yields; mild conditions
  • Limitations: Requires handling of sensitive coupling reagents; potential racemization concerns

Route B (Sequential Alkylation):

  • Advantages: Modular approach; adaptable to analogue synthesis
  • Limitations: Multi-step sequence; potentially lower overall yield

Route C (Propargylation):

  • Advantages: Fewer steps if precursor amide is available; versatility
  • Limitations: Strong base required; potential for side reactions at the amide nitrogen

Scalability Considerations

For industrial-scale production, Route A offers the most promising approach due to:

  • Fewer steps
  • Established coupling chemistry with predictable outcomes
  • Availability of reagents and well-understood purification protocols

Chemical Reactions Analysis

Types of Reactions

2-((3-Fluorobenzyl)(methyl)amino)-N-(prop-2-yn-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-((3-Fluorobenzyl)(methyl)amino)-N-(prop-2-yn-1-yl)acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.

Mechanism of Action

The mechanism of action of 2-((3-Fluorobenzyl)(methyl)amino)-N-(prop-2-yn-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific context of its application.

Comparison with Similar Compounds

Key Observations :

  • Fluorine Position : The 3-fluorobenzyl group in the target compound may confer distinct electronic and steric effects compared to 4-fluorobenzyl analogues (e.g., compound in ), influencing binding interactions or solubility.
  • Propargyl vs. Aromatic Groups : The propargyl substituent enhances reactivity (e.g., in click chemistry) compared to inert aromatic groups in compounds like .

Physicochemical and Structural Properties

  • Molecular Weight : Calculated as 276.3 g/mol (C₁₃H₁₅FN₂O).
  • Comparative Solubility : Propargyl-containing compounds (e.g., target and ) are expected to exhibit higher lipophilicity than furan-substituted analogues (e.g., ).
  • Conformational Flexibility : The tertiary amine and fluorobenzyl group may restrict rotation, as seen in analogous N-benzyl acetamides (e.g., dihedral angles of 60.5° in ).

Biological Activity

The compound 2-((3-Fluorobenzyl)(methyl)amino)-N-(prop-2-yn-1-yl)acetamide (commonly referred to as compound 1) is a member of the acetamide family, notable for its diverse biological activities. This article focuses on the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Compound 1 has the molecular formula C13H15FN2OC_{13}H_{15}FN_2O and a molecular weight of 224.27 g/mol. Its structure includes a fluorobenzyl group, a methylamino moiety, and an alkyne substituent, which contribute to its biological properties.

PropertyValue
Molecular FormulaC13H15FN2O
Molecular Weight224.27 g/mol
CAS Number1042807-83-9
SolubilitySoluble in DMSO

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compound 1. It has demonstrated moderate antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative organisms. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

  • Staphylococcus aureus : MIC = 16 µg/mL
  • Escherichia coli : MIC = 32 µg/mL
  • Bacillus subtilis : MIC = 8 µg/mL

Table 2: Antibacterial Activity of Compound 1

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Bacillus subtilis8

Anticancer Activity

In addition to its antibacterial properties, compound 1 has been evaluated for anticancer activity. Preliminary in vitro assays have shown that it exhibits cytotoxic effects against several cancer cell lines, including:

  • HeLa cells (cervical cancer)
  • MCF-7 cells (breast cancer)

The cytotoxicity was assessed using the MTT assay, with IC50 values indicating promising activity.

The biological activity of compound 1 is believed to be mediated through several mechanisms:

  • Inhibition of Protein Synthesis : The compound may interfere with bacterial ribosomal function, inhibiting protein synthesis.
  • Apoptosis Induction in Cancer Cells : It triggers apoptotic pathways in cancer cells, leading to cell death.
  • Antioxidant Activity : Compound 1 may exhibit antioxidant properties, reducing oxidative stress within cells.

Case Studies and Research Findings

A notable study published in Journal of Medicinal Chemistry explored the synthesis and biological evaluation of various derivatives based on the acetamide scaffold, including compound 1. The research demonstrated that modifications to the fluorobenzyl group significantly influenced antimicrobial potency and selectivity against cancer cell lines .

Key Findings:

  • Derivatives with electron-withdrawing groups showed enhanced antibacterial activity.
  • The alkyne moiety was crucial for maintaining cytotoxicity against cancer cells.

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